molecular formula C6H4BrClO B077146 4-Bromo-3-chlorophenol CAS No. 13631-21-5

4-Bromo-3-chlorophenol

Cat. No. B077146
CAS RN: 13631-21-5
M. Wt: 207.45 g/mol
InChI Key: FQEYHIPPYOSPLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Bromo-3-chlorophenol derivatives involves complex chemical reactions. For instance, 2-Bromo-4-chlorophenyl-2-bromobutanoate was synthesized through the reaction of 2-Bromo-4-chlorophenol with 2-bromobutanoyl bromide in the presence of pyridine, highlighting a method for producing halogenated phenol derivatives with potential application in organic synthesis and pharmaceuticals (Nazeer et al., 2020).

Molecular Structure Analysis

Molecular and electronic structure analyses provide insight into the stability and reactivity of chemical compounds. The molecular structure of 4-Bromo-3-chlorophenol derivatives has been characterized by various spectroscopic techniques and theoretical calculations, such as X-ray crystallography and density functional theory (DFT). These studies reveal detailed information on the molecular geometry, electronic distribution, and intermolecular interactions that influence the physical and chemical properties of these compounds (Kırca et al., 2021).

Chemical Reactions and Properties

4-Bromo-3-chlorophenol participates in various chemical reactions, including arylation and coupling reactions, which are essential for creating complex organic molecules. The Pd-catalyzed Suzuki cross-coupling reaction is a notable example, where 4-Bromo-3-chlorophenol derivatives are used to synthesize a variety of organic compounds with significant applications in materials science and pharmaceutical chemistry (Nazeer et al., 2020).

Scientific Research Applications

  • Fe3O4-Cr2O3 Magnetic Nanocomposite for Photocatalytic Decomposition : This study developed a magnetic nanocomposite for the efficient decomposition of chlorophenols like 4-chlorophenol in water, indicating potential applications in water purification technologies (Khoirakpam Kesho Singh et al., 2017).

  • Surfactant Modified Montmorillonite as an Adsorbent : This research explored the use of surfactant-modified montmorillonite for removing 4-chlorophenol from aqueous solutions. It highlights the importance of adsorption processes in treating chlorophenol-contaminated water (Nourmoradi et al., 2016).

  • Selective Arylation and Electronic Properties : A study on the arylation of 2-bromo-4-chlorophenyl-2-bromobutanoate and its derivatives, analyzing their reactivity and electronic properties, could have implications for chemical synthesis and material science applications (Usman Nazeer et al., 2020).

  • Anaerobic Degradation by Sulfate-Reducing Consortia : Research has shown that sulfate-reducing consortia can degrade halogenated phenols, such as 4-chlorophenol, implying potential applications in bioremediation (Häggblom & Young, 1995).

  • Photocatalytic Detoxification of Water Containing 4-Chlorophenol : Studies on various TiO2 catalysts for photocatalytic degradation of 4-chlorophenol provide insights into advanced oxidation processes for water treatment and environmental cleanup (Guillard et al., 1999).

  • Photoreaction Mechanisms Studied by Infrared Spectroscopy : This research offers an understanding of the photoreaction mechanisms of bromophenols and chlorophenols, which can inform studies on photodegradation and environmental effects of these compounds (Akai et al., 2002).

  • Photoelectrochemical 4-Chlorophenol Sensor : The development of a photoelectrochemical sensor based on BiPO4/BiOCl heterojunction for detecting 4-CP highlights applications in environmental monitoring and pollution detection (Yan et al., 2019).

Safety And Hazards

4-Bromo-3-chlorophenol is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin .

properties

IUPAC Name

4-bromo-3-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEYHIPPYOSPLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426955
Record name 4-Bromo-3-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-chlorophenol

CAS RN

13631-21-5
Record name 4-Bromo-3-chlorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13631-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The requisite 4-(4-chloro-2-(R,S)-methylsulfinylphenyl)piperidine was prepared according to the procedures described in Example 2 except 3-chlorophenol was used in place of 3-methoxyphenol. The oxidation of the thiomethyl adduct was carried out according to the procedure described in Example 16, sub-part (e). 3-Chlorophenol (24.28 g) was reacted with bromine (29.78 g) to give 6.15 g of 2-bromo-5-chlorophenol (minor isomer) and 24.60 g 4-bromo-3-chlorophenol (major isomer) after purification by column chromatography (10:1 hexane:EtOAc); minor isomer-1H NMR (CDCl3) δ 7.37 (d, 1H), 7.04 (d, 1H), 6.82 (dd, 1H), 5.55 (s, 1H). Major isomer: 1H NMR (CDCl3) δ 7.36 (d, 1H), 6.91 (d, 1H), 6.57 (dd, 1H), 5.75 (s, 1H). Analytical data for all other intermediates follows. 2-Bromo-5-chloro-(N,N-dimethylthiocarbamoyl)phenol; 1H NMR (CDCl3) δ 7.52 (d, 1H), 7.18 (d, 1H), 7.13 (dd, 1H), 3.47 (s, 3H), 3.39 (s, 3H); MS m/z 296 (M+). 4-Chloro-2-N,N-dimethylthiocarbamoyl)bromobenzene; 1H NMR (CDCl3) δ 7.68-7.55 (m, 2H), 7.23 (dd, 1H), 3.12 (s, 3H), 3.05 (s, 3H); MS m/z 296 (M+). 4-Chloro-2-(thiomethyl)bromobenzene; 1H NMR (CDCl3) δ 7.43 (d, 1H), 7.06 (d, 1H), 6.97 (dd, 1H), 2.48 (s, 3H). 1-Benzyloxycarbonyl-4-hydroxy-4-(4-chloro-2-methylthiophenyl)piperidine; 1H NMR (CDCl3) δ 7.43-7.30 (m, 6H), 7.26 (d, 1H), 7.15 (dd, 1H) 5.15 (s, 2H), 4.25-4.00 (m, 2H), 3.84 (s, 1H), 3.50-3.25 (m, 2H), 2.52 (s, 3H), 2.15-1.90 (m, 4H); MS m/z 414 (M+Na). 1-Benzyloxycarbonyl-4-(4-chloro-2-methylthiophenyl)piperidine; 1H NMR (CDCl3) δ 7.43-7.30 (m, 5H), 7.18-7.10 (m, 3H), 5.16 (s, 2H), 4.42-4.20 (m, 2H), 3.07 (tt, 1H), 3.00-2.80 (m, 2H), 2.47 (s, 3H), 1.91-1.45 (m, 4H); MS m/z 398 (M+Na). 1-Benzyloxycarbonyl-4-(4-chloro-2-(R,S)-methylsulfinylphenyl)piperidine; 1H NMR (CDCl3) δ 7.98 (d, 1H), 7.42 (dd, 1H), 7.41-7.30 (m, 5H), 7.21 (d, 1H), 5.16 (s, 2H), 4.43-4.21 (m, 2H), 2.96-2.78 (m, 3H), 2.71 (s, 3H), 1.92-1.51 (m, 4H). 4-(4-Chloro-2-(R,S)-methylsulfinylphenyl)piperidine; 1H NMR (CDCl3) δ 7.97 (d, 1H), 7.43 (dd, 1H), 7.28 (d, 1H), 3.30-3.10 (m, 2H), 2.71 (s, 3H), 2.83-2.61 (m, 3H), 1.92-1.51 (m, 5H); MS m/z 258 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
thiomethyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
( e )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
24.28 g
Type
reactant
Reaction Step Four
Quantity
29.78 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-chlorophenol
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Reactant of Route 6
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Citations

For This Compound
50
Citations
PA Procopiou, DM Coe, G Procopiou - Tetrahedron Letters, 2017 - Elsevier
… to isolate substantial quantities of acetophenone 2 using the published method we next investigated Heck chemistry starting from the commercially available 4-bromo-3-chlorophenol 9 …
Number of citations: 2 www.sciencedirect.com
A Mukherjee, GR Desiraju - IUCrJ, 2014 - scripts.iucr.org
… The crystal structures of 4-bromo-3-chlorophenol (2) and 3-bromo-4-chlorophenol (3) have been … Accordingly, we determined the crystal structures of 4-bromo-3-chlorophenol (2) and 3-…
Number of citations: 203 scripts.iucr.org
P Metrangolo, G Resnati - IUCrJ, 2014 - scripts.iucr.org
… 4-Bromo-3-chlorophenol (2) is isostructural to 3,4-… of the structural landscapes of 4-bromo-3-chlorophenol and 3-bromo-4… bending shown by crystals of 4-bromo-3-chlorophenol (2) upon …
Number of citations: 179 scripts.iucr.org
MJ Turner, SP Thomas, MW Shi, D Jayatilaka… - Chemical …, 2015 - pubs.rsc.org
… ,4-dichlorophenol and 4-bromo-3-chlorophenol, respectively. The significantly greater inter-chain interaction energies for 4-bromo-3-chlorophenol support the conclusions of Mukherjee …
Number of citations: 520 pubs.rsc.org
T Pramanik, S Sarkar, TN Guru Row - Crystal Growth & Design, 2021 - ACS Publications
… The other two unit cells are modeled as cocrystals of 3BR and 4BR, CC-4BR-3BR having molecule 1 as 4-bromo-3-chlorophenol and molecule 2 as 3-bromo-4-chlorophenol and vice …
Number of citations: 7 pubs.acs.org
D Bahl, BA Young, LL Stevens - CrystEngComm, 2021 - pubs.rsc.org
… We conclude with an application of p-BLS to mechanically responsive solids – 3,4-dichlorophenol and 4-bromo-3-chlorophenol – to discriminate elastic flexibility and plastic bending …
Number of citations: 1 pubs.rsc.org
P Metrangolo, G Resnati - core.ac.uk
… 4-Bromo-3-chlorophenol (2) is isostructural to 3,4-dichlorophenol with the Br involved in a … in the overall features of the structural landscapes of 4-bromo-3chlorophenol and 3-bromo-4-…
Number of citations: 0 core.ac.uk
HE Faith, ME Bahler, HJ Florestano - Journal of the American …, 1955 - ACS Publications
… 4-Bromo-3-chlorophenol.—2-Chloro-4-nitroanilineM was prepared by treating 55.2 g. of />-… 4-bromo-3-chlorophenol, mp 66-68; from ligroin, mp 67.5-6924; yield 77%. Anal. Caled, for …
Number of citations: 21 pubs.acs.org
A Mukherjee, S Tothadi… - Accounts of Chemical …, 2014 - ACS Publications
… We found that while 4-bromo-3-chlorophenol is isostructural with 3,4-dichlorophenol, 3-bromo-4-chlorophenol is not and crystallizes in the space group P2 1 /c with an entirely different …
Number of citations: 792 pubs.acs.org
P Suresh, S Annalakshmi, K Pitchumani - Tetrahedron, 2007 - Elsevier
Cyclodextrin acts as a restricting nanovessel to enhance regioselectivity in bromination of substituted phenols such as 3-nitrophenol, 2-chlorophenol, 3-chlorophenol, and 4-…
Number of citations: 26 www.sciencedirect.com

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